![molecular formula C18H14N6O4 B2507232 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-42-4](/img/structure/B2507232.png)
3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield novel structures with potential pharmacological applications. In the case of 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, the synthesis process is not directly detailed in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a series of thiazolo-triazolo-pyridine derivatives were synthesized by reacting isocyano and oxo-phenyl derivatives with substituted phenyl(piperidin-1-yl)methyl groups, followed by characterization through IR, NMR, and mass spectrometry . Another related compound, a pyrimidin-amine derivative, was synthesized and characterized by elemental analysis, NMR, and X-ray diffraction, indicating the potential for similar synthetic routes to be applied to the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and biological activity. The crystal structure and DFT studies of a related compound, a pyrimidin-amine derivative, revealed an intramolecular hydrogen bond forming an S(6) ring motif and a two-dimensional supramolecular network stabilized by hydrogen bonds . This suggests that the compound of interest may also exhibit a complex molecular geometry with potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of organic compounds is often explored through their interactions with various reagents and conditions. For example, novel triazol-5-ones were synthesized from reactions involving amino-triazol-5-ones and nitrobenzoxy-benzaldehyde, indicating the potential for the target compound to undergo similar reactions with appropriate reagents . Additionally, triorganotin(IV) derivatives of a triazolo-pyrimidine compound were synthesized, showcasing the ability of such compounds to form complexes with metals, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The pyrimidin-amine derivative's molecular conformation and supramolecular interactions were studied, and its thermodynamic properties were calculated at different temperatures, providing insights into the stability and reactivity of such compounds . The triazol-5-ones synthesized in another study were characterized by NMR spectroscopy, and their antibacterial capacities were determined, highlighting the importance of structure-activity relationships .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- This compound and its derivatives have been studied for their antibacterial properties. A study by Lahmidi et al. (2019) detailed the antibacterial activity of a similar pyrimidine derivative against various bacterial strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
- Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, showing potential as antibacterial agents against various bacteria (Kumar et al., 2009).
Antimicrobial and Antifungal Activities
- Gilava et al. (2020) synthesized compounds related to the triazolopyrimidines, which were evaluated for their antimicrobial and antioxidant activities (Gilava et al., 2020).
- Hossain and Bhuiyan (2009) prepared derivatives that showed antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Hossain & Bhuiyan, 2009).
Antiviral and Antitumor Activities
- Islam et al. (2008) investigated the antiviral and antitumor activities of derivatives of the compound, providing insights into its potential application in these areas (Islam, Ashida, & Nagamatsu, 2008).
Mecanismo De Acción
Direcciones Futuras
The compound “3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” and other [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise as potent inhibitors of USP28 . Future research could focus on further optimizing these compounds and investigating their roles in cancer therapy .
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-28-15-4-2-3-14(9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-5-7-13(8-6-12)24(26)27/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYBMBRUELTFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)
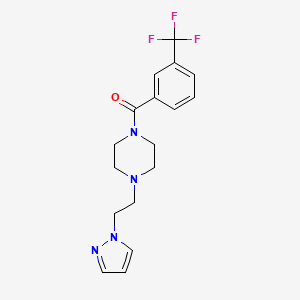
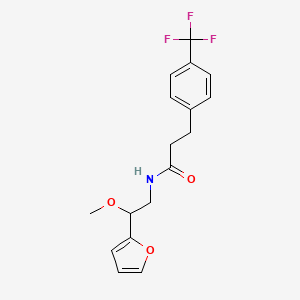
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)
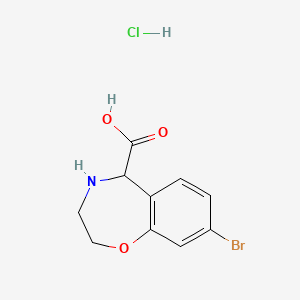

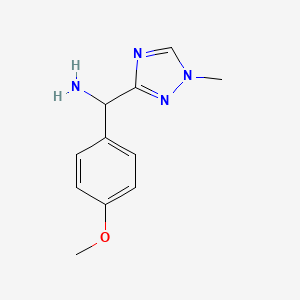
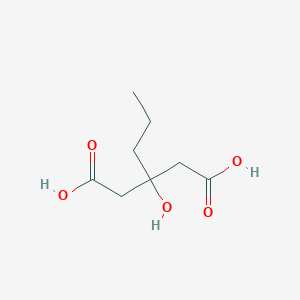
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
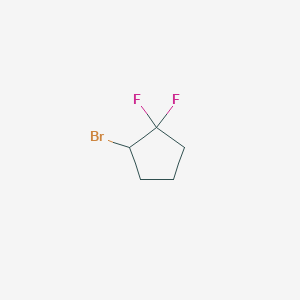
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)